REACTION_CXSMILES
|
ON=[CH:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)=[O:5].S(=O)(=O)(O)[OH:18].O.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[C:3]1(=[O:18])[C:8]2=[C:9]3[C:14](=[CH:15][CH:16]=[C:7]2[NH:6][C:4]1=[O:5])[N:13]=[CH:12][CH:11]=[CH:10]3 |f:2.3.4.5|
|
Name
|
2-Hydroxyimino-N-(6-quinolinyl)acetamide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium carbonate monohydrate
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by an hour at 95° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
with stirring until all inorganic white solid
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
ADDITION
|
Details
|
The collected solid was added to 200 mL of water
|
Type
|
DISSOLUTION
|
Details
|
dissolved by dropwise addition of 1 M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The product was then precipitated by addition of saturated aqueous sodium bicarbonate to pH 7
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(NC=2C1=C1C=CC=NC1=CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |